(Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
N-[3-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c26-21(17-10-5-2-6-11-17)23-22-24(18-12-7-13-19(14-18)25(27)28)20(15-29-22)16-8-3-1-4-9-16/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLVFUNGZRBQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CC=C3)N2C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide typically involves the condensation of 3-nitrobenzaldehyde with 2-aminothiophenol to form the thiazole ring, followed by the introduction of the benzamide group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, (Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic methodologies and develop derivatives with enhanced properties .
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a valuable tool in drug discovery:
- Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds similar to this compound have demonstrated effective inhibition of microbial growth .
- Anticancer Potential : The compound's ability to interact with specific molecular targets makes it a candidate for anticancer drug development. Research has indicated that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antioxidant Properties : Some studies have focused on the antioxidant capabilities of thiazole derivatives, suggesting that they can mitigate oxidative stress in biological systems .
Medical Applications
In medicine, the compound is being investigated for its therapeutic applications:
- Drug Development : Its structural characteristics allow for interactions with biological targets involved in disease pathways, making it a potential candidate for new drug formulations aimed at treating various conditions, including cancers and infectious diseases .
- Mechanism of Action : The nitrophenyl group may participate in redox reactions, while the thiazole ring can interact with enzymes and receptors, modulating biological pathways crucial for therapeutic effects .
Industrial Applications
In the industrial sector, this compound is utilized for:
- Advanced Materials Production : Its unique chemical properties make it suitable for applications in electronics and photonics. The compound's ability to form stable complexes can be exploited in the development of new materials with specific electronic properties .
Case Studies
Several case studies highlight the practical applications of this compound:
- Antimicrobial Efficacy Study : A study evaluated various thiazole derivatives against multiple bacterial strains, revealing that certain modifications to the nitrophenyl group significantly enhanced antimicrobial activity compared to standard treatments .
- Anticancer Activity Assessment : Research involving human colorectal carcinoma cell lines demonstrated that specific derivatives exhibited IC50 values lower than established chemotherapeutics, indicating their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of (Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the thiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
- Substituents: 3-Methylphenyl on thiadiazole, dimethylamino-acryloyl side chain.
- Physicochemical Data :
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
- Substituents : 2-Methoxyphenyl on thiazole, 4-methylbenzamide.
- Structural Features : Single-crystal X-ray data confirms planar geometry with typical bond lengths (C–C: ~1.48 Å) and angles (C–C–C: ~120°). The methoxy group introduces steric and electronic effects distinct from nitro substituents .
Nitazoxanide (2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)
- Substituents : Nitro group directly on thiazole ring (position 5), acetyloxybenzamide.
- Relevance : Clinically used antiparasitic agent. The nitro group on the thiazole (vs. 3-nitrophenyl in the target compound) highlights how substituent position influences bioactivity .
Physicochemical Properties
*Estimated based on analogs with nitro groups.
Biological Activity
(Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Compound Overview
Chemical Structure:
- IUPAC Name: N-[3-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide
- Molecular Formula: C22H15N3O3S
- CAS Number: 402945-33-9
The compound features a thiazole ring, a nitrophenyl group, and a benzamide moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : 3-nitrobenzaldehyde is reacted with 2-aminothiophenol to form the thiazole ring.
- Formation of Benzamide : The thiazole intermediate is then reacted with benzoyl chloride under basic conditions (e.g., using potassium carbonate) in solvents like ethanol or dimethylformamide (DMF).
- Purification : The product is purified through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has demonstrated cytotoxic effects on human cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia).
The presence of the nitrophenyl group is believed to enhance its ability to induce apoptosis in cancer cells through the activation of caspases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole moiety interacts with various enzymes, potentially inhibiting their activity.
- Redox Reactions : The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress levels.
- Cell Membrane Interaction : The compound may disrupt cellular membranes, leading to cell death in microbial and cancer cells.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of this compound revealed its potential as a lead compound for developing new antibiotics due to its broad-spectrum activity against resistant strains .
- Cytotoxicity Assessment : A detailed investigation into its cytotoxic effects showed that it significantly reduced cell viability in cancer cell lines compared to standard chemotherapy agents .
Q & A
Q. What are the critical steps in synthesizing (Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions .
- Imine bond formation : Condensation reactions between amines and carbonyl groups, often requiring anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine .
- Nitrophenyl group introduction : Electrophilic aromatic substitution or palladium-catalyzed coupling reactions . Key reagents include tert-butyl hydroperoxide (TBHP) for oxidation and chromatographic purification (silica gel, hexane/EtOAc gradients) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Critical for verifying the Z-configuration of the imine bond and substituent positions. For example, downfield shifts (~δ 8.5–9.0 ppm) in 1H NMR indicate nitro group proximity to the thiazole ring .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for benzamide) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Reflux in methanol or ethanol enhances imine formation efficiency .
- Catalyst screening : Pd/C or TBHP improves nitro group incorporation and reduces side reactions .
- Purification : Gradient elution in column chromatography (hexane:EtOAc from 9:1 to 7:3) resolves structurally similar byproducts .
Q. How do researchers resolve contradictions in spectral data during characterization?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing phenyl vs. nitrophenyl protons) .
- X-ray crystallography : Provides definitive proof of stereochemistry and molecular packing .
- Computational validation : DFT calculations predict NMR chemical shifts and compare them with experimental data .
Q. What role do substituents play in modulating biological activity?
- Nitro group : Enhances electron-withdrawing effects, improving binding to enzymes like lactate dehydrogenase A (LDH-A) via polar interactions .
- Thiazole ring : Acts as a bioisostere for pyridine, enhancing solubility and target affinity .
- Benzamide moiety : Facilitates π-π stacking with hydrophobic enzyme pockets (e.g., in kinase inhibition assays) .
Q. What in silico methods predict binding affinity to biological targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with enzyme active sites (e.g., LDH-A or Ras proteins) .
- MD simulations (GROMACS) : Assesses stability of ligand-target complexes over 100-ns trajectories .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values in enzyme inhibition assays .
Methodological Considerations
- Contradiction analysis : Compare synthetic yields across solvents (e.g., DMF vs. THF) to identify optimal dielectric environments .
- Biological assays : Use fluorescence polarization to quantify binding to LDH-A, with IC₅₀ values validated via dose-response curves .
- Data reproducibility : Replicate spectral analyses across multiple batches to confirm purity (>95% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
